N-Hydroxyurethane

Overview

Description

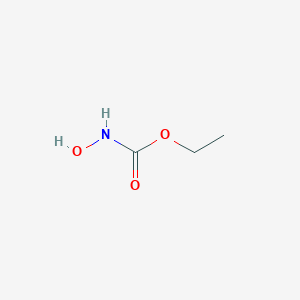

N-Hydroxyurethane (NHU), also known as ethyl N-hydroxycarbamate (CAS 589-41-3, molecular formula C₃H₇NO₃), is a hydroxylated derivative of urethane (ethyl carbamate). It is a colorless to pale yellow liquid with a boiling point of 113–116 °C at 3 mmHg and a density of 1.196 g/cm³ . NHU is notable for its genotoxic and clastogenic properties, inducing chromosomal aberrations in plant and mammalian cells at millimolar concentrations . Its biochemical activity is linked to its hydroxamic acid group, which interacts with nucleic acids, particularly cytosine moieties in DNA, leading to strand breaks and chromosomal fragmentation .

NHU has been studied in carcinogenesis, antiviral research, and as a model compound for understanding metabolic pathways of carbamates .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxyurethane can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C2H5OCOCl} + \text{NH2OH} \cdot \text{HCl} \rightarrow \text{C2H5OCOONH2} + \text{NaCl} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyurethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-hydroxyurea.

Reduction: It can be reduced to form ethyl carbamate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: N-Hydroxyurea

Reduction: Ethyl carbamate

Substitution: Various N-substituted derivatives

Scientific Research Applications

Applications in Adhesives

N-Hydroxyurethane is increasingly used in the formulation of adhesives, particularly as a component of non-isocyanate polyurethanes (NIPUs). These materials are considered greener alternatives to traditional polyurethane adhesives that often rely on toxic isocyanates.

- Case Study: Bio-based Polyhydroxyurethane Adhesives

Research has shown that bio-based polyhydroxyurethane (PHU) adhesives can achieve shear strengths of up to 11.3 MPa when bonding aluminum substrates and 10.1 MPa for stainless steel . These adhesives demonstrate excellent performance in metal bonding applications, making them suitable for various industrial uses.

Coatings and Surface Treatments

This compound plays a significant role in enhancing the properties of coatings. It can be used as a modifier for alkyd resins to improve their chemical resistance and durability.

- Case Study: Hydroxyurethane Modified Alkyd Resins

A recent study synthesized hydroxyurethane-modified alkyd resins that exhibited improved abrasion resistance and UV stability compared to conventional alkyds. The incorporation of hydroxyurethane modifiers resulted in coatings with enhanced performance characteristics suitable for outdoor applications .

| Property | Conventional Alkyd Resins | Hydroxyurethane Modified Alkyd Resins |

|---|---|---|

| Abrasion Resistance | Low | High |

| UV Stability | Moderate | High |

| Chemical Resistance | Low | High |

Biomedical Applications

The biocompatibility of this compound makes it a candidate for biomedical applications, particularly in drug delivery systems and tissue engineering.

- Case Study: Biocompatibility Evaluation

Studies have indicated that polyurethane materials incorporating this compound exhibit favorable biocompatibility profiles, making them suitable for use in medical devices . The ability to modify the surface properties of these polymers enhances their interaction with biological tissues.

Future Perspectives and Challenges

While the applications of this compound are promising, several challenges remain:

- Synthesis Methods : The development of efficient synthesis routes that minimize environmental impact is crucial. Current methods often involve toxic reagents or processes that require high energy inputs.

- Market Acceptance : Transitioning from traditional polyurethane systems to NIPUs requires overcoming industry inertia and demonstrating the economic viability of these new materials.

Mechanism of Action

The mechanism of action of N-Hydroxyurethane involves its interaction with nucleic acids and proteins. It is believed to exert its effects by reacting with the pyrimidine base, cytosine, in nucleic acids, leading to chromosomal fragmentation and cell toxicity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Urethane (Ethyl Carbamate)

- Mechanism and Bioactivity: Urethane is metabolized in mammals via N-hydroxylation to form NHU, which is the active mutagenic and carcinogenic species . However, plant tissues lack the enzymatic capacity for this conversion, rendering urethane inactive in systems like Vicia faba root meristems . Carcinogenicity: Both compounds exhibit similar carcinogenic potency in rodents, but NHU acts faster due to bypassing metabolic activation .

Metabolism :

Urethane is oxidized to NHU in the liver via cytochrome P450 enzymes, while NHU is further metabolized to urea in guinea pig liver preparations .

Hydroxyurea

- Structural and Functional Similarities: Both NHU and hydroxyurea (HU) contain a hydroxylamine-derived functional group and inhibit DNA synthesis by targeting ribonucleotide reductase . Inhibition of DNA Synthesis: HU (IC₅₀ ≈ 0.1 mM) is more potent than NHU (IC₅₀ ≈ 1.0 mM) in HeLa cells, but both show comparable effects in Vicia faba, inducing chromosomal breaks via free radical generation .

Alkyl Hydroxycarbamates (Methyl, Propyl, Butyl Derivatives)

- Genotoxicity: Methyl hydroxycarbamate and n-propyl hydroxycarbamate induce chromosomal aberrations in Vicia faba at rates similar to NHU (15–20% aberrations at 0.02 M), while their non-hydroxylated counterparts (methyl carbamate, n-propyl carbamate) are inactive .

- Metabolic Stability: Larger alkyl chains (e.g., n-butyl hydroxycarbamate) exhibit slower urinary excretion in rats compared to NHU, prolonging their genotoxic effects .

Hydroxylamine and Derivatives

- Mechanistic Overlap :

NHU, hydroxylamine (HA), and N-methylhydroxylamine (NMA) share the ability to damage DNA via reactive oxygen species (ROS) and direct adduct formation .

Key Research Findings

Table 1: Chromosomal Aberration Rates in Vicia faba Root Meristems

| Compound | Concentration (M) | Exposure Time (h) | Aberration Rate (%) | Reference |

|---|---|---|---|---|

| N-Hydroxyurethane | 0.02 | 4 | 21 | |

| Urethane | 0.02 | 4 | 0 | |

| Hydroxyurea | 0.01 | 4 | 19 | |

| Methyl hydroxycarbamate | 0.02 | 4 | 17 |

Mechanistic Insights and Controversies

- Metabolic Activation :

NHU’s direct activity contrasts with urethane’s reliance on metabolic N-hydroxylation, explaining species- and tissue-specific toxicity . - Role of ROS: Studies conflict on whether NHU’s genotoxicity is primarily due to hypointrous acid (HON=NOH) or hydroxyl radicals, with evidence supporting both pathways .

- Structure-Activity Relationships: The hydroxamic acid group is critical for activity, as shown by the inactivity of malonohydroxamic acid and potency of taxol hydroxamic acid .

Biological Activity

N-Hydroxyurethane (NHU) is a compound that has garnered attention in the field of toxicology and pharmacology due to its biological activity and potential implications in carcinogenicity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, mutagenicity, and metabolism.

This compound is an organic compound with the chemical formula CHNO. It is known for its role as a metabolite of urethane and has been studied for its potential effects on cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| CAS Number | 589-41-3 |

| EC Number | 209-648-0 |

| Synonyms | Ethyl N-hydroxycarbamate |

Cytotoxicity and Mutagenicity

Research has indicated that this compound exhibits significant cytotoxic effects on various cell lines. A study demonstrated that exposure to low concentrations of NHU resulted in a loss of colony-forming ability in growing cells, suggesting a detrimental impact on cell viability . Furthermore, NHU has been shown to activate mutagenic pathways, particularly through its conversion into reactive metabolites that can interact with DNA .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Metabolism : NHU can be metabolized by esterases into hydroxylamine, which is a more reactive species capable of inducing DNA damage .

- DNA Interaction : Studies indicate that NHU can inhibit DNA synthesis, thereby affecting cellular replication processes. This inhibition is linked to the compound's ability to form adducts with DNA, leading to mutations .

Case Studies

- Cytotoxic Effects on Human Cell Lines : In vitro studies have shown that NHU induces cytotoxicity in human lung fibroblasts. The IC50 value was determined to be approximately 0.05 mM, indicating significant toxicity at low concentrations .

- Mutagenicity Assessment : A comparative study assessed the mutagenic potential of urethane and its metabolites, including NHU. Results indicated that NHU exhibited higher mutagenic activity than urethane itself, highlighting its role as a potent genotoxic agent .

Table 2: Summary of Biological Effects

| Effect Type | Observed Activity | Reference |

|---|---|---|

| Cytotoxicity | Loss of colony-forming ability at 0.05 mM | |

| Mutagenicity | Higher than urethane | |

| DNA Synthesis Inhibition | Significant reduction observed |

Metabolism and Excretion

This compound undergoes rapid metabolism in vivo, converting into urethane and other metabolites. Studies have shown that approximately 70% conversion occurs within 80 minutes post-administration . This metabolic pathway is crucial for understanding both the therapeutic potential and toxicological risks associated with NHU.

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying N-Hydroxyurethane-induced genotoxicity, and how are they optimized?

- Answer : The root meristems of Vicia faba (broad bean) and cultured normal human leukocytes are well-established models. Vicia faba is particularly advantageous because it lacks the metabolic capacity to convert urethane to this compound, enabling direct analysis of the latter's effects. A standard protocol involves treating roots with 0.01–0.02 M this compound for 4 hours, followed by fixation and Feulgen staining to score chromosomal aberrations in metaphase/anaphase cells 20–28 hours post-treatment . For human leukocytes, millimolar concentrations induce chromosomal fragmentation, assessed via metaphase spreads and cytotoxicity assays .

Q. What methodologies are employed to detect DNA damage induced by this compound?

- Answer :

- 32P-end-labeled DNA fragments : Used to quantify strand breaks and base modifications caused by this compound, particularly in studies differentiating its mechanism from DNA adduct-forming agents like urethane epoxides .

- Chromosomal aberration scoring : After Feulgen staining, aberrations (e.g., breaks, exchanges) are quantified in synchronized cell populations. Anaphase analysis is critical for detecting delayed damage .

- Comparative controls : Include urethane-treated samples to confirm that observed effects are specific to this compound and not its precursor .

Advanced Research Questions

Q. How can researchers reconcile contradictions in concentration-dependent genotoxicity findings for this compound?

- Answer : Discrepancies arise from exposure duration and cell cycle synchronization. For example, 0.2 M this compound for 2 hours in Vicia faba caused no damage, but 0.01–0.02 M for 4 hours induced up to 21% aberrations. Methodological adjustments include:

- Time-course experiments : Track aberrations at 12–28 hours post-treatment to capture peak damage .

- Cell cycle synchronization : Use colchicine to arrest cells in metaphase, ensuring uniform vulnerability assessment .

- Species-specific metabolism : Verify whether test systems (e.g., plant vs. mammalian cells) metabolize this compound differently, as seen in rat liver carcinoma models .

Q. What metabolic pathways convert urethane to this compound, and how can their contributions to carcinogenicity be studied?

- Answer :

- Cytochrome P450 oxidation : Converts urethane to this compound in mammals. Liver microsome assays with NADPH cofactors and inhibitors (e.g., SKF-525A) confirm this pathway .

- Aldehyde oxidase (AO) : Further reduces this compound to urethane in vitro. Use AO-deficient models (e.g., CRISPR-edited hepatocytes) to isolate this compound's direct effects .

- Comparative carcinogenicity : Co-administer urethane with metabolic inhibitors in vivo (e.g., mice) to assess tumor formation dependency on this compound .

Q. How does this compound’s mechanism of DNA damage differ from alkylating agents, and how can this be experimentally validated?

- Answer : this compound primarily modifies cytosine via hydroxylamine-derived radicals, whereas alkylating agents target guanine. Key methodologies include:

- Base-specific assays : Treat synthetic DNA oligomers with this compound and analyze modifications via LC-MS/MS. Compare with methyl methanesulfonate (alkylating agent)-treated controls .

- Repair pathway analysis : Use repair-deficient cell lines (e.g., XPA⁻/⁻ for nucleotide excision repair) to quantify persistence of lesions .

- Free radical scavengers : Add antioxidants (e.g., TEMPOL) during treatment to determine if hydroxyl radical intermediates mediate damage .

Q. Methodological Considerations

Q. What are best practices for experimental design when assessing this compound’s genotoxicity?

- Answer :

- Dose optimization : Conduct pilot studies in Vicia faba or human leukocytes using 0.01–0.1 M ranges to avoid cytotoxicity masking genotoxicity .

- Positive/Negative controls : Include hydroxyurea (known clastogen) and untreated samples to validate assay sensitivity .

- Replication : Score ≥50 metaphase cells per treatment group to ensure statistical power .

Q. How can researchers address conflicting data on this compound’s role in DNA adduct formation versus oxidative damage?

- Answer :

- Adduct-specific assays : Use 32P-postlabeling or mass spectrometry to detect covalent DNA modifications. Contrast with urethane-derived epoxide adducts .

- Reactive oxygen species (ROS) detection : Apply fluorescent probes (e.g., DCFH-DA) in cell cultures to measure ROS generation post-treatment .

- Copper chelation : Pre-treat cells with neocuproine (Cu⁺ chelator) to test if Cu²⁺-mediated Fenton reactions drive damage .

Properties

IUPAC Name |

ethyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEWEGHHYWGXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207635 | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-41-3 | |

| Record name | Hydroxyurethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYURETHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWI3C4ASI7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.